molecular formula C14H20N2O2 B12294985 Methyl 4-anilino-3-methylpiperidine-4-carboxylate

Methyl 4-anilino-3-methylpiperidine-4-carboxylate

Cat. No.: B12294985
M. Wt: 248.32 g/mol
InChI Key: PPYCOHQKAGCQAR-UHFFFAOYSA-N
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Description

Methyl 4-anilino-3-methylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a piperidine ring substituted with an aniline group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-anilino-3-methylpiperidine-4-carboxylate typically involves the reaction of 4-anilino-3-methylpiperidine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-anilino-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-anilino-3-methylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-anilino-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and anesthetic effects. The binding affinity and selectivity of the compound for different receptor subtypes play a crucial role in determining its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • Lofentanil
  • Carfentanil

Uniqueness

Methyl 4-anilino-3-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it exhibits a different binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 4-anilino-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3

InChI Key

PPYCOHQKAGCQAR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2

Origin of Product

United States

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